molecular formula C16H14F4N2O3 B6201085 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid CAS No. 2703781-02-4

2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid

Cat. No.: B6201085
CAS No.: 2703781-02-4
M. Wt: 358.3
InChI Key:
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Description

2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid is a complex organic compound that combines the properties of a benzyloxy group, a fluorobenzene ring, and a carboximidamide group, stabilized by trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the benzyloxy and fluorobenzene intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide formation, to yield the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of trifluoroacetic acid as a stabilizing agent is crucial in maintaining the integrity of the compound during production and storage.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-6-chlorobenzene-1-carboximidamide
  • 2-(benzyloxy)-6-bromobenzene-1-carboximidamide
  • 2-(benzyloxy)-6-iodobenzene-1-carboximidamide

Uniqueness

Compared to similar compounds, 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide, trifluoroacetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Properties

CAS No.

2703781-02-4

Molecular Formula

C16H14F4N2O3

Molecular Weight

358.3

Purity

93

Origin of Product

United States

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